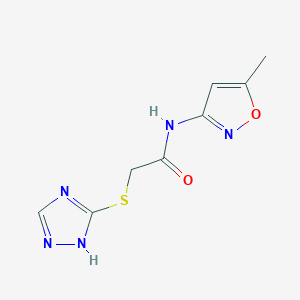

![molecular formula C21H29N3O4 B5510302 3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic precursors like acetic acids, benzoyl chlorides, or hydrazides, leading to the formation of oxadiazole derivatives. These processes can include esterification, cyclization, and substitution reactions, which are critical for constructing the oxadiazole core and introducing various substituents to investigate their effects on biological activity and chemical properties (Ravinaik et al., 2021).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure of synthesized compounds. These techniques help in confirming the presence of the oxadiazole ring, identifying substituent patterns, and understanding the compound's conformation (Jin et al., 2006).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, reflecting their reactivity towards different reagents and conditions. Their chemical properties, such as nucleophilicity or electrophilicity, can be altered by substituting different groups at the oxadiazole ring, influencing their potential applications in medicinal chemistry and materials science (Adelstein et al., 1976).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the oxadiazole ring. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science (Balsamini et al., 1992).

Chemical Properties Analysis

The chemical behavior of oxadiazole derivatives under different conditions can provide insights into their stability, reactivity, and potential mechanisms of action in biological systems. Studies often focus on the electron-withdrawing or donating effects of the oxadiazole ring and its impact on the molecule's overall reactivity (Sharma et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- The compound has been utilized in the synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, highlighting its role in the preparation of functionally-substituted tetrahydroisoquinolines with potential pharmacological properties (Aghekyan et al., 2009).

Structural Analysis

- Studies have investigated the crystal structures and Hirshfeld surfaces of derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones, providing insights into their molecular interactions, which is crucial for understanding their biological activities and designing new compounds with enhanced efficacy (Karanth et al., 2019).

Antimicrobial and Anti-Proliferative Activities

- The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole N-Mannich bases, synthesized from derivatives including the 3,4-dimethoxyphenyl variant, have been assessed against various pathogens and cancer cell lines, showcasing the potential therapeutic applications of these compounds (Al-Wahaibi et al., 2021).

Anticancer Evaluation

- Derivatives incorporating the 1,3,4-oxadiazolyl and 3,4-dimethoxyphenyl groups have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, indicating the role of these compounds in the development of new anticancer drugs (Ravinaik et al., 2021).

Antidiarrheal Agents

- The compound has been involved in the development of novel antidiarrheal agents, demonstrating the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and their potential in creating new treatments for gastrointestinal disorders (Adelstein et al., 1976).

Synthesis and Bioactivity

- Research has focused on synthesizing 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives and evaluating their antiproliferative activities, highlighting the potential of these compounds in cancer therapy (Jin et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-cyclopentyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-4-24(20(25)12-9-15-7-5-6-8-15)14-19-22-21(23-28-19)16-10-11-17(26-2)18(13-16)27-3/h10-11,13,15H,4-9,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDCMOQVUQOIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)